Product packaging for 2-Bromo-3,5-dimethoxypyridine(Cat. No.:CAS No. 149966-41-6)

2-Bromo-3,5-dimethoxypyridine

Cat. No.: B598903
CAS No.: 149966-41-6
M. Wt: 218.05
InChI Key: SYZIZRDEGATWBD-UHFFFAOYSA-N
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Description

2-Bromo-3,5-dimethoxypyridine is a versatile halogenated pyridine derivative serving as a critical synthetic intermediate in advanced research and development. Its primary research value lies in the construction of complex molecules for pharmaceutical discovery and agrochemical innovation. Within pharmaceutical research, this compound's structure is leveraged in the exploration of novel therapeutics, following the precedent of similar bromo-methoxypyridines used in developing compounds for challenging disease areas . The bromine atom at the 2-position and methoxy groups at the 3- and 5-positions offer distinct sites for selective functionalization, enabling researchers to efficiently build diverse chemical libraries. This is particularly valuable in the search for new anti-infective agents and in the structural optimization of lead compounds to enhance their efficacy and safety profiles . Furthermore, the scaffold is of significant interest in material science for the synthesis of specialized polymers and ligands with tailored electronic properties. As a building block, this compound facilitates key cross-coupling reactions, such as Suzuki-Miyaura couplings, which are fundamental to modern medicinal chemistry and the development of next-generation active ingredients . This product is intended for research and further manufacturing applications only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8BrNO2 B598903 2-Bromo-3,5-dimethoxypyridine CAS No. 149966-41-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-3,5-dimethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2/c1-10-5-3-6(11-2)7(8)9-4-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYZIZRDEGATWBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(N=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Mechanistic Investigations of 2 Bromo 3,5 Dimethoxypyridine

Established Synthetic Pathways for 2-Bromo-3,5-dimethoxypyridine

Established methods for the synthesis of this compound primarily rely on regioselective bromination and methoxylation reactions, often as part of a multi-step sequence starting from precursor pyridine (B92270) derivatives.

Regioselective Bromination Strategies

The introduction of a bromine atom at a specific position on the pyridine ring is a critical step in the synthesis of this compound. The regioselectivity of bromination is influenced by the electronic properties of the substituents already present on the ring and the choice of brominating agent and reaction conditions.

For activated pyridines, such as those bearing electron-donating groups like methoxy (B1213986) substituents, electrophilic bromination is a common strategy. Reagents like N-bromosuccinimide (NBS) are frequently employed for their milder nature and higher selectivity compared to elemental bromine. researchgate.netthieme-connect.com The reaction of 3,5-dimethoxypyridine (B18298) with a brominating agent is expected to direct the incoming electrophile to the C-2, C-4, or C-6 positions, which are activated by the methoxy groups. The precise outcome can be steered by controlling the stoichiometry of the reactants and the reaction solvent. For instance, the use of NBS in solvents like acetonitrile (B52724) or carbon tetrachloride has been shown to be effective for the regioselective monobromination of various activated pyridines. researchgate.netthieme-connect.com

The reactivity of substituted pyridines towards bromination generally follows the order of amino > hydroxy > methoxy. researchgate.netthieme-connect.com While elemental bromine in polar protic solvents or acetic acid has been traditionally used, these conditions can sometimes lead to the formation of polybrominated byproducts. researchgate.netgoogle.com The use of NBS often provides a cleaner reaction with higher yields of the desired monobrominated product. researchgate.netpharm.or.jp

Table 1: Reagents and Conditions for Regioselective Bromination
Brominating AgentSolvent(s)TemperatureNotes
N-Bromosuccinimide (NBS)Acetonitrile, Carbon Tetrachloride, ChloroformRoom Temperature or slightly elevatedOffers high regioselectivity for monobromination. researchgate.netthieme-connect.comevitachem.com
Bromine (Br₂)Acetic Acid, Water, EthanolVariesCan lead to polybromination; harsher conditions may be required. researchgate.netgoogle.com
1,3-dibromo-5,5-dimethylhydantoin (DBDMH)Can be used without an additional solvent50°C to 90°CAn alternative brominating agent. google.com

Methoxylation Protocols in Pyridine Synthesis

The introduction of methoxy groups onto a pyridine ring is typically achieved through nucleophilic substitution reactions. A common method involves the reaction of a halopyridine with sodium methoxide (B1231860). prepchem.comchemicalbook.com For example, the synthesis of 3,5-dimethoxypyridine can be accomplished by treating 3,5-dichloropyridine (B137275) with sodium methoxide in a solvent like dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. prepchem.com This process involves the displacement of the chloro groups by the methoxide nucleophile.

Another approach to introduce methoxy groups is the methylation of hydroxypyridines. google.com This can be done using a methylating agent such as methyl iodide in the presence of a base. google.com The choice of the precursor pyridine is crucial, as the existing substituents will influence the reactivity and position of the subsequent methoxylation.

Table 2: Common Methoxylation Reagents
ReagentSubstrateSolventTypical Conditions
Sodium MethoxideHalopyridine (e.g., 3,5-dichloropyridine)Dimethyl sulfoxide (DMSO)Elevated temperatures (e.g., 60-80°C). prepchem.com
Methyl Iodide and BaseHydroxypyridine--

Multi-Step Synthesis from Precursor Pyridine Derivatives

The synthesis of this compound often involves a multi-step sequence starting from readily available pyridine derivatives. A logical synthetic route would first involve the preparation of the 3,5-dimethoxypyridine core, followed by regioselective bromination at the C-2 position.

One potential pathway starts with 3,5-dichloropyridine. This precursor can be converted to 3,5-dimethoxypyridine via a double nucleophilic substitution reaction with sodium methoxide. prepchem.com The resulting 3,5-dimethoxypyridine can then be subjected to regioselective bromination. Due to the activating effect of the two methoxy groups, the 2-, 4-, and 6-positions are all potential sites for electrophilic attack. However, by carefully controlling the reaction conditions and using a selective brominating agent like NBS, it is possible to achieve preferential bromination at the C-2 position. evitachem.com

An alternative strategy could involve starting with a pyridine derivative that already contains a bromine atom or a group that can be easily converted to a bromine atom. For example, one could start with a pre-brominated pyridine and then introduce the methoxy groups. However, the position of the initial bromine atom would need to be carefully chosen to direct the subsequent methoxylation reactions to the desired 3- and 5-positions.

Advanced and Catalytic Synthetic Approaches

Recent advancements in synthetic chemistry have introduced more sophisticated and efficient methods for the synthesis of functionalized pyridines, including transition metal-catalyzed reactions and photocatalytic techniques.

Transition Metal-Catalyzed Synthesis and Functionalization

Transition metal catalysis, particularly with palladium, has become a powerful tool for the functionalization of C-H bonds in heterocyclic compounds. snnu.edu.cnwiley.comrsc.org Palladium-catalyzed C-H functionalization can offer a direct and atom-economical way to introduce various substituents onto the pyridine ring. nih.gov

In the context of synthesizing this compound, a palladium-catalyzed approach could potentially be used for the direct C-H bromination of 3,5-dimethoxypyridine. While direct C-H activation of pyridines can be challenging due to the coordinating nature of the nitrogen atom, specialized ligand systems can overcome this issue. wiley.com For instance, palladium catalysts in conjunction with specific ligands can enable the meta-selective C-H functionalization of pyridines. wiley.com Although not explicitly detailed for this compound, the principles of palladium-catalyzed C-H activation could be applied to develop a novel synthetic route.

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are valuable for further functionalizing brominated pyridines. While not a direct synthesis of the target compound, these methods are crucial for elaborating the structure of this compound into more complex molecules.

Photocatalytic Bromination Techniques

Visible-light photocatalysis has emerged as a green and efficient method for various chemical transformations, including halogenation. tandfonline.comtandfonline.comrsc.org This technique utilizes a photocatalyst that, upon absorption of visible light, can initiate a reaction cascade leading to the desired product.

For the bromination of pyridines, photocatalytic methods can offer mild reaction conditions and high selectivity. tandfonline.comtandfonline.com A typical system might involve a photocatalyst, a bromine source, and a light source (e.g., blue LEDs). For example, the photocatalytic bromination of 2-arylimidazo[1,2-a]pyridines has been successfully achieved using CBr₄ as the bromine source and an iridium-based photocatalyst. tandfonline.comtandfonline.com This method proceeds via the generation of a bromine radical, which then reacts with the substrate.

While a specific photocatalytic protocol for the synthesis of this compound has not been explicitly reported, the general principles of photocatalytic bromination of electron-rich aromatic compounds suggest its feasibility. researchgate.netewha.ac.kr The use of a suitable photocatalyst and bromine source could enable the regioselective bromination of 3,5-dimethoxypyridine under mild, light-driven conditions. evitachem.com The proposed mechanism would likely involve the photocatalyst generating a bromine radical, which would then attack the electron-rich pyridine ring at the activated C-2 position. rsc.org

Table 3: Components of a Potential Photocatalytic Bromination System
ComponentExample(s)Role in Reaction
PhotocatalystIridium or Ruthenium complexes, Organic Dyes (e.g., Eosin Y)Absorbs visible light and initiates the reaction. tandfonline.com
Bromine SourceN-Bromosuccinimide (NBS), Carbon Tetrabromide (CBr₄)Provides the bromine atom. tandfonline.comtandfonline.com
Light SourceBlue LEDsProvides the energy to excite the photocatalyst. tandfonline.com
SolventDimethyl Sulfoxide (DMSO), AcetonitrileDissolves reactants and facilitates the reaction. tandfonline.com

Green Chemistry Principles in this compound Synthesis

The incorporation of green chemistry principles into the synthesis of this compound is a critical aspect of modern chemical manufacturing, aiming to reduce the environmental footprint of its production. These principles guide the development of more sustainable and efficient synthetic methodologies. Key areas of focus include the use of environmentally benign solvents, the development of solvent-free reaction conditions, and the design of atom-economical protocols that minimize waste.

Solvent-Free and Aqueous Medium Methodologies

A significant advancement in the green synthesis of this compound involves moving away from hazardous organic solvents. Traditional methods often employ chlorinated solvents, which are toxic and environmentally persistent. In contrast, green approaches prioritize the use of water or solvent-free conditions.

Aqueous methodologies, for instance, utilize water as the reaction medium, which is non-toxic, non-flammable, and readily available. google.comvu.lt While organic compounds often have low solubility in water, this can be overcome through techniques such as the use of phase-transfer catalysts or by conducting the reaction at elevated temperatures to increase solubility. A patent for the preparation of 2-bromo-3-methoxypyridine (B21398) describes a process using an aqueous solution of sodium hydroxide, demonstrating the feasibility of aqueous systems in the synthesis of related brominated pyridines. google.com

Solvent-free, or neat, reactions represent an even more environmentally friendly approach by eliminating the solvent altogether. beilstein-journals.orgbeilstein-journals.org These reactions are typically conducted by mixing the solid reactants and initiating the reaction through grinding, heating, or microwave irradiation. This not only reduces waste but can also lead to shorter reaction times and increased energy efficiency. beilstein-journals.org Research has shown that direct benzylic addition of azaarenes and aldehydes can be achieved under catalyst- and solvent-free conditions, highlighting a practical and green approach for forming C-C bonds in related heterocyclic compounds. beilstein-journals.orgbeilstein-journals.org

Atom-Economical and Waste-Reducing Protocols

Atom economy is a fundamental concept in green chemistry that evaluates the efficiency of a chemical process in converting the mass of reactants into the desired product. primescholars.com Syntheses with high atom economy are inherently less wasteful.

In the synthesis of this compound, the choice of brominating agent is crucial for maximizing atom economy. While molecular bromine (Br₂) can be used, it is hazardous to handle. sci-hub.se N-Bromosuccinimide (NBS) is a widely used alternative that is a solid and therefore safer and easier to handle. sci-hub.se Although the use of NBS generates succinimide (B58015) as a byproduct, which detracts from perfect atom economy, its practical advantages often make it the preferred reagent.

Waste reduction is also achieved through the development of catalytic processes. Catalysts can increase reaction rates and selectivity, leading to higher yields of the desired product and fewer side products. The use of recyclable catalysts is particularly beneficial from a green chemistry perspective. While specific catalytic systems for the direct bromination of 3,5-dimethoxypyridine are not extensively detailed in the provided search results, the broader field of pyridine synthesis heavily relies on catalysis to improve efficiency and reduce waste. mdpi.com

Comparative Analysis of Synthetic Efficiency and Yield Optimization

The practical utility of any synthetic method is ultimately judged by its efficiency and the yield of the desired product. For this compound, various synthetic strategies have been developed, each with its own set of advantages and disadvantages regarding reaction conditions, cost, and sustainability.

A comparative analysis of different methods reveals a clear trend towards greener and more efficient protocols. Traditional methods, while sometimes offering high yields, often come with the cost of using hazardous reagents and solvents. For example, the use of molecular bromine in solvents like acetic acid or dichloromethane (B109758) is a common approach for brominating pyridine derivatives.

More recent research has focused on optimizing these reactions to improve both yield and environmental profile. The use of N-Bromosuccinimide (NBS) has emerged as a superior alternative in many cases. For instance, the bromination of 2,4-dimethoxypyridine (B102433) using NBS in acetonitrile can achieve yields of up to 60% after purification. Optimization of reaction parameters such as the choice of solvent (e.g., dichloromethane versus acetonitrile) has been shown to significantly impact both yield and purity.

The following table provides a comparative look at different synthetic conditions for brominating dimethoxypyridine derivatives, which can serve as a model for understanding the synthesis of this compound.

Starting MaterialBrominating AgentSolventConditionsYield (%)
2,4-dimethoxypyridineBromine/NBSInert atmosphere-up to 85
2,4-dimethoxypyridineN-Bromosuccinimide (NBS)AcetonitrileInert conditions60
3,6-dimethoxypyridineN-Bromosuccinimide (NBS)DCM or THF0–25°C-
3,6-dimethoxypyridineBromine (Br₂)Acetic acid or dichloromethaneControlled temperature-

Data compiled from multiple sources. Note that specific yields for this compound under all these conditions were not available in the search results.

The optimization of reaction conditions, such as temperature, reaction time, and the stoichiometry of reactants, is a continuous effort in the synthesis of this compound. rsc.org The goal is to maximize the yield while minimizing the formation of byproducts, such as di-brominated derivatives. The development of photo-induced reactions, as seen in other bromination processes, could also offer a pathway to shorter reaction times and reduced energy consumption. rsc.org

Reactivity Profiles and Transformational Chemistry of 2 Bromo 3,5 Dimethoxypyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction pathway for halopyridines. In 2-bromo-3,5-dimethoxypyridine, the bromine atom at the C2 position is susceptible to displacement by nucleophiles. The inherent electron-withdrawing nature of the pyridine (B92270) ring nitrogen facilitates this reaction by stabilizing the negatively charged intermediate (a Meisenheimer-like complex).

However, the reactivity in SNAr reactions is modulated by the electronic effects of the methoxy (B1213986) groups. The two methoxy groups at the C3 and C5 positions are electron-donating through resonance, which can potentially decrease the electrophilicity of the pyridine ring and thus reduce its reactivity towards nucleophiles compared to unsubstituted or nitro-substituted halopyridines. Despite this, the C2 position remains the most activated site for nucleophilic attack.

Common nucleophiles used in SNAr reactions with bromopyridines include amines, alkoxides, and thiols. evitachem.comcymitquimica.com For instance, sequential amination has been demonstrated on 3,5-dimethoxypyridine (B18298), where the first amination occurs at the C2 (or C6) position, highlighting the susceptibility of this site to nucleophilic attack. ntu.edu.sg A similar reactivity pattern is expected for this compound, where various amines could displace the bromide to form 2-amino-3,5-dimethoxypyridine derivatives.

Table 1: Representative Nucleophilic Aromatic Substitution of Dimethoxypyridines

Starting Material Nucleophile Reagents & Conditions Product Yield Ref
2,6-dimethoxypyridine Piperidine NaH, LiI, THF 2-piperidino-6-methoxypyridine 76% ntu.edu.sg
2,5-dimethoxypyridine Piperidine NaH, LiI, THF 2-piperidino-5-methoxypyridine 81% ntu.edu.sg

This table illustrates the feasibility of aminating dimethoxypyridines, a reaction class to which this compound belongs.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation, and the bromine atom in this compound serves as an excellent handle for such transformations.

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction that couples organoboron compounds with organic halides. This compound can readily participate in these reactions to form biaryl compounds or introduce alkyl and vinyl groups at the C2 position. evitachem.comsmolecule.com The reaction typically employs a palladium catalyst, such as Pd(OAc)₂ or Pd(PPh₃)₄, a phosphine (B1218219) ligand like SPhos, and a base (e.g., K₃PO₄, Na₂CO₃) in a suitable solvent system like toluene/water or dioxane. jst.go.jp

The methoxy groups on the pyridine ring can influence the reaction by modulating the electronic properties of the substrate and potentially coordinating with the metal center. researchgate.net

Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Bromopyridines

Aryl Bromide Boronic Acid/Ester Catalyst / Ligand Base Solvent Product Yield Ref
5-Bromo-3-methyl-2-(methoxymethyl)pyridine Arylboronic acids Pd(OAc)₂ / SPhos K₃PO₄ Toluene / H₂O 5-Aryl-3-methyl-2-(methoxymethyl)pyridine 77-100% jst.go.jp

This table provides examples of Suzuki-Miyaura reactions on substituted bromopyridines, with conditions applicable to this compound.

The Stille coupling involves the reaction of an organic halide with an organotin compound, catalyzed by palladium. mdpi.com This method is known for its tolerance of a wide variety of functional groups, making it suitable for complex molecule synthesis. uwindsor.ca this compound can be coupled with various organostannanes (e.g., vinyl-, aryl-, or alkynyltributylstannanes) to create new C-C bonds at the C2 position. researchgate.net A significant drawback of this methodology is the toxicity of the organotin reagents and byproducts. mdpi.com

Table 3: General Conditions for Stille Coupling

Reactant A Reactant B Catalyst Solvent Temperature

This table outlines a generalized protocol for the Stille coupling reaction.

The Negishi coupling utilizes organozinc reagents to form C-C bonds with organic halides, catalyzed by nickel or palladium. mdpi.compreprints.org This reaction is noted for the high reactivity of the organozinc nucleophiles. researchgate.net For this compound, the corresponding pyridylzinc reagent can be prepared either by direct oxidative addition of activated zinc (Rieke zinc) to the bromopyridine or through a transmetalation reaction from a pyridyllithium or pyridylmagnesium intermediate. researchgate.net This organozinc species can then be coupled with another organic halide. Alternatively, this compound itself can be coupled with a pre-formed organozinc reagent. smolecule.com

Table 4: Example of Negishi Coupling for Bipyridine Synthesis

Pyridyl Halide Organozinc Reagent Catalyst Conditions Product Ref

This table shows a representative Negishi coupling, the principles of which are applicable to this compound.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of aryl amines from aryl halides and primary or secondary amines. chemspider.com This reaction is a powerful alternative to SNAr for forming C-N bonds, often proceeding under milder conditions and with a broader substrate scope. This compound can be coupled with a wide range of amines using a palladium precatalyst (e.g., [Pd₂(dba)₃]), a phosphine ligand such as BINAP or Xantphos, and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu). jst.go.jpchemspider.com

Table 5: Buchwald-Hartwig Amination of a Bromopyridine

Aryl Bromide Amine Catalyst / Ligand Base Solvent Temp. Yield Ref
2-Bromo-6-methylpyridine (+/-)-trans-1,2-Diaminocyclohexane [Pd₂(dba)₃] / (±)-BINAP NaOtBu Toluene 80°C 60% chemspider.com

This table details specific conditions for the Buchwald-Hartwig amination of substituted bromopyridines.

The Sonogashira coupling reaction is a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, typically using a copper(I) co-catalyst (e.g., CuI) and an amine base such as triethylamine (B128534) or piperidine. organic-chemistry.orgrsc.org This reaction allows for the direct installation of an alkyne functional group onto the C2 position of the this compound ring. The resulting alkynylpyridine is a versatile intermediate for further synthetic transformations. uio.no Copper-free protocols have also been developed to avoid the formation of undesired alkyne homocoupling (Glaser coupling) byproducts. rsc.org

Table 6: General Conditions for Sonogashira Coupling

Aryl Halide Alkyne Catalyst / Co-catalyst Base Solvent Temperature

This table provides a general framework for performing a Sonogashira coupling with this compound.

Buchwald-Hartwig Amination Strategies

Magnesium and Lithium Halogen Exchange Reactions

Halogen-metal exchange is a powerful and widely used method for the functionalization of aryl and heteroaryl halides. In the case of this compound, the bromine atom at the C2 position can be exchanged with magnesium or lithium to form reactive organometallic intermediates. These intermediates can then be trapped with various electrophiles to introduce a wide range of substituents.

While specific studies on this compound are not extensively documented, the reactivity can be inferred from studies on structurally similar compounds such as 3-bromo-2,6-dimethoxypyridine (B88038) and other substituted bromopyridines. thieme-connect.com The use of organolithium reagents for halogen-metal exchange is a common approach, although these reactions often require cryogenic temperatures (typically -78 °C to -65 °C) to avoid side reactions. thieme-connect.com

More recently, the use of mixed lithium-magnesium organometallic reagents, often referred to as magnesates (e.g., [R₃Mg]Li), has gained prominence. thieme-connect.com These reagents can facilitate halogen-magnesium exchange under non-cryogenic conditions, which is advantageous for practical applications. For example, functionalized 2-methoxypyridines and 2,6-dimethoxypyridines have been successfully prepared from their corresponding bromo or iodo analogs using lithium dibutyl(isopropyl)magnesate(1-) in the presence of lithium chloride. thieme-connect.comresearchgate.net The halogen-magnesium exchange step in these reactions can be conducted at temperatures as high as -2 °C. thieme-connect.com

The resulting Grignard or lithiated pyridine species are potent nucleophiles that can react with a variety of electrophiles. This two-step sequence of halogen-metal exchange followed by electrophilic trapping provides a versatile strategy for the synthesis of more complex pyridine derivatives.

Table 1: Examples of Halogen-Metal Exchange on Related Bromomethoxypyridines

Starting MaterialReagentConditionsElectrophileProductYield (%)Ref
3-Bromo-2,6-dimethoxypyridine[Bu₂(iPr)Mg]Li·LiClTHF, -2 °CBenzaldehyde(2,6-Dimethoxy-pyridin-3-yl)phenyl-methanol75 thieme-connect.com
5-Bromo-2-methoxypyridine[Bu₃Mg]Li·LiClTHF, -2 °CPh₂S₂2-Methoxy-5-(phenylthio)pyridine82 thieme-connect.com
2-Bromo-4-methoxypyridineLTMP, then n-BuLiTHF, -78 °CDMF2-Bromo-4-methoxy-nicotinaldehyde70 arkat-usa.org
2,5-Dibromo-4-methoxypyridinen-BuLiTHF, -78 °CH₂O2-Bromo-4-methoxypyridine arkat-usa.orgresearchgate.net

This table presents data for compounds structurally related to this compound to illustrate the potential reactivity.

Radical Functionalization Pathways

The functionalization of pyridines through radical-based methods has emerged as a powerful tool in organic synthesis, offering reactivity patterns complementary to traditional ionic reactions. nih.govnih.gov The bromine atom in this compound can serve as a handle for generating a pyridyl radical at the C2 position. This can be achieved through various methods, including photoredox catalysis where single-electron reduction of the carbon-bromine bond occurs. nih.govnih.gov

Once generated, the 2-(3,5-dimethoxypyridyl) radical is a reactive intermediate that can participate in a range of intermolecular and intramolecular reactions. For instance, it can undergo addition to alkenes and alkynes. nih.govnih.gov The regioselectivity of these additions can often be controlled by the reaction conditions. For example, in the presence of a hydrogen-bond-donating solvent like 2,2,2-trifluoroethanol (B45653) (TFE), anti-Markovnikov hydroarylation of electron-neutral olefins is favored. nih.gov In contrast, using a solvent system like aqueous dimethyl sulfoxide (B87167) (DMSO) can promote selective radical conjugate addition to electron-poor alkenes. nih.govnih.gov

Intramolecular radical cyclization is another potential pathway for derivatives of this compound. thieme-connect.denih.govrsc.org If an appropriate unsaturated side chain is present at a suitable position on the pyridine ring or the nitrogen atom, the generated pyridyl radical could cyclize to form fused heterocyclic systems. Such reactions are valuable for the rapid construction of complex molecular architectures.

While specific examples of radical functionalization of this compound are not prevalent in the literature, the general principles established for other bromopyridines suggest that it is a viable substrate for such transformations. nih.govnih.govmdpi.com

Table 2: Examples of Radical Reactions of Bromopyridines

BromopyridineAlkene/AlkyneCatalyst/ConditionsProduct TypeRef
4-BromopyridineVinyl acetate[Ir(ppy)₂(dtbbpy)]PF₆, HEH, TFE, hvHydroarylation nih.gov
3-BromopyridineN-vinylpyrrolidinone[Ir(ppy)₂(dtbbpy)]PF₆, HEH, TFE, hvHydroarylation nih.gov
2-BromopyridineEthyl acrylate[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆, DMSO/H₂O, hvConjugate addition nih.gov

This table illustrates the types of radical reactions that bromopyridines can undergo, suggesting potential pathways for this compound.

Derivatization at the Pyridine Nitrogen Atom

The nitrogen atom of the pyridine ring in this compound is a site for further functionalization. Common derivatizations include N-oxidation and N-alkylation to form pyridinium (B92312) salts.

N-Oxidation

The pyridine nitrogen can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid, or peroxy acids like m-chloroperoxybenzoic acid (m-CPBA). arkat-usa.orggoogle.com The formation of the N-oxide modifies the electronic properties of the pyridine ring, influencing its reactivity in subsequent reactions. For instance, the N-oxide group can direct electrophilic substitution to different positions than the parent pyridine. A study on the nitration of 3,5-dimethoxypyridine-N-oxide showed that the nitro group is introduced at the 2- and 6-positions, whereas nitration of 3-bromo-5-methoxypyridine-N-oxide resulted in the 6-nitro derivative. researchgate.net This demonstrates the powerful directing effect of the N-oxide group in combination with the methoxy substituents.

N-Alkylation

The pyridine nitrogen can also be alkylated using alkylating agents like alkyl halides or sulfates to form pyridinium salts. google.com This reaction converts the neutral pyridine into a positively charged pyridinium ion, which significantly alters its reactivity. For example, N-amidopyridinium salts can be photochemically activated to participate in cross-coupling reactions. organic-chemistry.org

Ring Modification and Rearrangement Studies

Studies involving the modification or rearrangement of the pyridine ring of this compound are not extensively reported in the literature. However, certain classes of rearrangements are known for substituted pyridines and their N-oxides, which could potentially be applicable to this compound.

One such example is the rearrangement of allyloxypyridine N-oxides. arkat-usa.org If this compound were converted to its N-oxide and then functionalized with an allyl group at one of the methoxy positions (following demethylation and O-allylation), a mdpi.commdpi.com-sigmatropic rearrangement could potentially occur. Such rearrangements are valuable for accessing substituted pyridone structures.

While direct evidence for ring modification or rearrangement of this compound is scarce, its structure suggests that under specific conditions, such as those involving highly reactive intermediates or photochemical activation, skeletal rearrangements could be induced. However, these pathways remain largely unexplored for this particular molecule.

Strategic Applications of 2 Bromo 3,5 Dimethoxypyridine in Organic Synthesis

Utility as a Versatile Synthetic Building Block for Complex Molecules

2-Bromo-3,5-dimethoxypyridine serves as a highly adaptable starting material for the construction of more intricate molecular architectures. Its utility stems from the presence of multiple reactive sites that can be selectively functionalized. The bromine atom, for instance, is a key functional group that readily participates in a variety of cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.

One of the most prominent applications of this building block is in Suzuki-Miyaura cross-coupling reactions. jst.go.jp In these reactions, the bromine atom can be efficiently replaced by a wide range of organic substituents by reacting with boronic acids or their esters in the presence of a palladium catalyst. jst.go.jpmdpi.com This method provides a powerful tool for introducing diverse functionalities onto the pyridine (B92270) ring, paving the way for the synthesis of a vast array of complex molecules.

Furthermore, the bromine atom can undergo nucleophilic substitution reactions, where it is displaced by various nucleophiles such as amines, thiols, or alkoxides. evitachem.com This reactivity allows for the direct introduction of nitrogen, sulfur, and oxygen-containing moieties, further expanding the synthetic possibilities. The methoxy (B1213986) groups, while generally less reactive, can be demethylated to reveal hydroxyl groups, which can then be used for further transformations.

The strategic placement of the bromo and methoxy groups also influences the regioselectivity of subsequent reactions. The electron-donating nature of the methoxy groups can direct incoming electrophiles to specific positions on the pyridine ring, offering a degree of control over the synthetic outcome.

The following table summarizes key reactions where this compound and similar brominated pyridines act as versatile building blocks:

Reaction TypeReagentsProduct TypeRef
Suzuki-Miyaura CouplingAryl/Alkyl Boronic Acids, Palladium CatalystSubstituted Pyridines jst.go.jpmdpi.com
Nucleophilic SubstitutionAmines, Thiols, AlkoxidesFunctionalized Pyridines evitachem.com
Negishi CouplingOrganozinc Reagents, Palladium CatalystSubstituted Pyridines mdpi.com

Precursor in the Synthesis of Heterocyclic Scaffolds

The inherent structure of this compound makes it an ideal precursor for the synthesis of more complex heterocyclic scaffolds. These scaffolds are core structures found in a multitude of biologically active compounds and functional materials. smolecule.commdpi.com

A primary route to more elaborate heterocyclic systems involves the transformation of the pyridine ring itself or the use of the bromo and methoxy groups as handles to build additional rings. For instance, the bromine atom can be utilized in intramolecular cyclization reactions. Following a cross-coupling reaction to introduce a side chain with a suitable functional group, an intramolecular reaction can be triggered to form a fused bicyclic or polycyclic system.

Moreover, the pyridine nitrogen atom, along with the substituents, can influence the reactivity and electronic properties of the molecule, making it a valuable component in the construction of larger, fused heterocyclic systems. The synthesis of various fused pyridine derivatives, such as imidazo[1,2-a]pyridines and triazolo[4,3-a]pyridines, often relies on substituted pyridine precursors. nih.gov

The following table provides examples of heterocyclic scaffolds that can be synthesized from brominated pyridine precursors:

Precursor TypeReactionResulting ScaffoldRef
2-Aminopyridine derivativeCondensation with α-haloketoneImidazo[1,2-a]pyridine nih.gov
2-Hydrazinopyridine derivativeReaction with a carboxylic acid derivativeTriazolo[4,3-a]pyridine nih.gov

Role in the Construction of Advanced Organic Materials Precursors

The unique electronic properties of the pyridine ring, modulated by the bromo and methoxy substituents, make this compound a valuable component in the synthesis of precursors for advanced organic materials. Pyridine-containing molecules are of significant interest in materials science due to their applications in organic light-emitting diodes (OLEDs), sensors, and as components of photosensitizers and viologens. mdpi.commdpi.com

The ability to undergo cross-coupling reactions allows for the incorporation of this pyridine unit into larger conjugated systems. These extended π-systems are often the basis for the desirable electronic and photophysical properties of organic materials. For example, by coupling this compound with other aromatic or heteroaromatic units, researchers can construct oligomeric and polymeric structures with tailored properties. mdpi.com

The nitrogen atom in the pyridine ring can also act as a coordination site for metal ions, leading to the formation of metal-organic frameworks (MOFs) or other coordination polymers. These materials have potential applications in gas storage, catalysis, and sensing. The specific substitution pattern of this compound can influence the geometry and electronic structure of the resulting metal complexes.

Design and Synthesis of Novel Ligands and Organocatalysts

The pyridine moiety is a well-established coordinating group in transition-metal catalysis. The strategic functionalization of the pyridine ring, as facilitated by the reactivity of this compound, is a key strategy in the design and synthesis of novel ligands. nih.gov By introducing chiral auxiliaries or other sterically and electronically demanding groups through reactions at the bromine position, chemists can create bespoke ligands for a variety of asymmetric catalytic transformations. researchgate.net

The synthesis of bipyridine derivatives, which are exceptionally important ligands in coordination chemistry and catalysis, often starts from bromopyridine precursors. mdpi.com Suzuki-Miyaura and other cross-coupling reactions are instrumental in linking two pyridine units together. The substituents on the pyridine rings, such as the methoxy groups in the case of this compound, can fine-tune the electronic properties and steric environment of the resulting bipyridine ligand, thereby influencing the activity and selectivity of the metal catalyst it coordinates to.

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is a cornerstone technique for determining the molecular structure of 2-bromo-3,5-dimethoxypyridine in solution. By analyzing the magnetic properties of its atomic nuclei, detailed information about the chemical environment and connectivity of atoms can be obtained.

One-Dimensional (1D) NMR (¹H, ¹³C) Spectral Assignment

One-dimensional NMR provides fundamental information about the types and numbers of protons and carbons in the molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methoxy (B1213986) groups. The aromatic protons on the pyridine (B92270) ring, being in different chemical environments, will exhibit unique chemical shifts. The two methoxy groups, while chemically similar, may show separate signals depending on the solvent and their interaction with the rest of the molecule.

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing a count of the unique carbon atoms in the molecule. For this compound, this includes the carbon atoms of the pyridine ring and the two methoxy groups. The carbon attached to the bromine atom will be significantly influenced by the halogen's electronegativity.

A related compound, 3-bromo-2,6-dimethoxypyridine (B88038), shows characteristic shifts in its ¹H NMR spectrum with a doublet at δ = 7.64 ppm and another at δ = 6.23 ppm, along with singlets for the methoxy groups at δ = 4.00 ppm and δ = 3.90 ppm. uni-regensburg.de While not identical, this provides an example of the types of signals expected for a dimethoxy-substituted bromopyridine.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound This table is predictive and based on general principles and data from similar structures. Actual values may vary.

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Pyridine Ring Protons 7.0 - 8.5 100 - 160
Methoxy Protons (-OCH₃) 3.8 - 4.2 55 - 65

Two-Dimensional (2D) NMR (COSY, HSQC, HMBC) for Connectivity Determination

Two-dimensional NMR experiments are crucial for establishing the precise connectivity between atoms within the this compound molecule.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. youtube.com For this compound, COSY would confirm the relationship between the protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. emerypharma.com This technique allows for the unambiguous assignment of which proton signal corresponds to which carbon signal in the pyridine ring. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. youtube.comemerypharma.com This is particularly useful for identifying the connectivity between the methoxy groups and the pyridine ring, as well as confirming the positions of the substituents relative to each other. emerypharma.com For instance, correlations would be expected between the methoxy protons and the carbon atoms at positions 3 and 5 of the pyridine ring.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical tool used to determine the molecular weight and elemental composition of a compound, as well as to gain insight into its structure through the analysis of fragmentation patterns. uni-saarland.de

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. rsc.org This precision allows for the determination of the elemental formula of this compound, confirming the presence of bromine, carbon, hydrogen, nitrogen, and oxygen in the correct proportions. The presence of the bromine atom is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio. chemguide.co.uk This results in two molecular ion peaks (M+ and M+2) of nearly equal intensity, separated by two m/z units. chemguide.co.uk

Fragmentation Pathway Interpretation

Under the high-energy conditions of techniques like electron ionization (EI), the molecular ion of this compound will break apart into smaller, charged fragments. uni-saarland.de The analysis of these fragmentation patterns provides valuable structural information. Common fragmentation pathways for this molecule would likely include:

Loss of a bromine radical: This would result in a significant fragment ion.

Loss of a methyl group (-CH₃) from a methoxy substituent: This is a common fragmentation for methoxy-containing compounds.

Loss of a formyl radical (-CHO) or a methoxy radical (-OCH₃).

Cleavage of the pyridine ring: This can lead to a variety of smaller fragment ions.

The interpretation of these fragments helps to piece together the structure of the original molecule. libretexts.org

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups within a molecule. uc.edu These methods probe the vibrational states of chemical bonds, which are sensitive to the bond's environment and the atoms involved. uc.edu For a molecule like this compound, the resulting spectra provide a unique fingerprint, allowing for detailed structural elucidation.

In the analysis of substituted pyridines, the vibrational modes can be broadly categorized into those associated with the pyridine ring and those corresponding to the substituents. The interpretation of these spectra is often aided by computational methods, such as Density Functional Theory (DFT), which can predict vibrational frequencies and intensities, showing good agreement with experimental data. researchgate.net

Key vibrational modes for this compound and related substituted pyridines are detailed in the table below. The aromatic C-H stretching vibrations typically appear in the high-frequency region of the spectrum. The pyridine ring C-C and C-N stretching vibrations are characteristic of the aromatic system and are observed in the fingerprint region. The presence of the bromine atom is confirmed by a C-Br stretching vibration, which typically appears at lower frequencies due to the heavy mass of the bromine atom. The methoxy groups give rise to characteristic C-O stretching and CH₃ deformation modes.

The following table summarizes the expected and observed vibrational frequencies for functional groups relevant to this compound, based on data from similar compounds.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Technique
Pyridine RingC-H Stretch3000 - 3100IR, Raman
C-C/C-N Stretch1400 - 1600IR, Raman
Ring Breathing~1000Raman
C-H In-plane Bend1000 - 1300IR, Raman
C-H Out-of-plane Bend700 - 900IR
Methoxy GroupC-H Stretch (in CH₃)2850 - 2960IR, Raman
C-O Stretch (Aryl-O)1200 - 1275IR, Raman
C-O Stretch (O-CH₃)1000 - 1050IR, Raman
CH₃ Deformation1375 - 1475IR, Raman
Bromo GroupC-Br Stretch< 700IR, Raman

This table is a compilation of typical frequency ranges for the specified functional groups and may not represent the exact values for this compound.

The complementary nature of IR and Raman spectroscopy is crucial for a comprehensive analysis. uc.edu Some vibrational modes that are weak or inactive in IR may be strong in Raman, and vice versa. For instance, the symmetric ring breathing mode of the pyridine ring is often a strong and characteristic band in the Raman spectrum.

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Structure Studies

Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by probing the electronic transitions between different energy levels. For aromatic compounds like this compound, the UV-Vis spectrum is typically characterized by absorption bands arising from π → π* and n → π* transitions.

The electronic structure of substituted pyridines is influenced by the nature and position of the substituents. The bromine atom, being an electron-withdrawing group, and the methoxy groups, being electron-donating groups, will affect the energy of the molecular orbitals. These effects are reflected in the position and intensity of the absorption bands in the UV-Vis spectrum.

Studies on similar substituted pyridines have shown that π → π* transitions typically occur at shorter wavelengths (higher energy) and are more intense, while n → π* transitions are found at longer wavelengths (lower energy) and are generally weaker. The solvent used for the measurement can also influence the spectrum by stabilizing or destabilizing the ground and excited states.

The following table provides a general overview of the expected electronic transitions for this compound.

Transition TypeTypical Wavelength Range (nm)Description
π → π200 - 300Involves the excitation of an electron from a π bonding orbital to a π antibonding orbital. Typically high intensity.
n → π> 300Involves the excitation of a non-bonding electron (from the nitrogen atom) to a π antibonding orbital. Typically low intensity.

This table provides a generalized range for the electronic transitions and the actual values for this compound may vary.

Computational studies, often performed in conjunction with experimental measurements, can help to assign the observed absorption bands to specific electronic transitions and provide a more detailed understanding of the electronic structure. researchgate.net These studies can calculate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the energy gap of which is related to the electronic transitions observed in the UV-Vis spectrum.

Computational Chemistry and Theoretical Investigations of 2 Bromo 3,5 Dimethoxypyridine

Quantum Mechanical (QM) Studies on Electronic Structure and Reactivity

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed picture of the electronic landscape of 2-bromo-3,5-dimethoxypyridine, which is crucial for understanding its stability and reaction preferences.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can determine its optimized geometry, bond lengths, bond angles, and other ground state properties. These calculations are foundational for understanding the molecule's stability and intrinsic electronic characteristics. While specific DFT data for this compound is not extensively published, studies on similar substituted pyridines demonstrate the utility of this approach. For instance, DFT calculations on related brominated and methoxy-substituted pyridines help in predicting their reactivity and regioselectivity in various reactions.

Table 1: Representative Calculated Ground State Properties for Substituted Pyridines (Note: This table is illustrative, based on typical values for similar compounds, as specific data for this compound is not readily available in the searched literature.)

Parameter Typical Calculated Value Significance
Dipole Moment 2-4 D Indicates the overall polarity of the molecule, influencing solubility and intermolecular interactions.
Total Energy Varies (e.g., in Hartrees) Represents the molecule's stability at its equilibrium geometry.
Bond Length (C-Br) ~1.90 Å Influences the ease of C-Br bond cleavage in reactions like cross-coupling.

| Bond Angle (C-N-C) | ~117-119° | Reflects the geometry of the pyridine (B92270) ring, which can be affected by bulky substituents. |

Frontier Molecular Orbital (FMO) Analysis for Reaction Prediction

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. imperial.ac.uk The energies and distributions of these orbitals in this compound can predict its behavior in various reactions. ekb.eg

The HOMO indicates regions of the molecule that are electron-rich and likely to act as a nucleophile, while the LUMO points to electron-deficient areas susceptible to nucleophilic attack. For substituted pyridines, FMO analysis can predict the most likely sites for electrophilic or nucleophilic substitution. The energy gap between the HOMO and LUMO is also an indicator of the molecule's kinetic stability and reactivity. A smaller gap generally suggests higher reactivity.

Table 2: Illustrative Frontier Molecular Orbital Energies for Substituted Pyridines (Note: This table is illustrative, based on typical values for similar compounds.)

Molecular Orbital Energy (eV) Implication for Reactivity
HOMO -6.0 to -7.0 Indicates the energy of the most available electrons for donation in a reaction.
LUMO -1.0 to -2.0 Represents the energy of the lowest energy orbital available to accept electrons.

| HOMO-LUMO Gap | 4.0 to 6.0 eV | A larger gap suggests higher stability and lower reactivity. |

Electrostatic Potential Maps (MEP) and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution on a molecule's surface. beilstein-journals.org These maps illustrate regions of positive and negative electrostatic potential, which correspond to areas susceptible to nucleophilic and electrophilic attack, respectively. For this compound, an MEP map would likely show a negative potential (electron-rich) around the nitrogen atom and the oxygen atoms of the methoxy (B1213986) groups, making them sites for protonation or coordination with electrophiles. Conversely, positive potential regions (electron-poor) would be expected near the hydrogen atoms and potentially around the carbon atom attached to the bromine, indicating sites for nucleophilic attack. This analysis helps in understanding intermolecular interactions and predicting reaction regioselectivity. rsc.org

Reaction Mechanism Elucidation and Transition State Modeling

Computational chemistry plays a crucial role in elucidating reaction mechanisms by modeling the transition states of proposed reaction pathways. msu.edu For reactions involving this compound, such as Suzuki or Buchwald-Hartwig cross-coupling reactions, theoretical modeling can identify the most energetically favorable pathway. yangresearchlab.org By calculating the activation energies of different potential transition states, researchers can predict the reaction's feasibility and the conditions required. For example, studies on similar bromo-pyridines have used DFT to model the oxidative addition step in palladium-catalyzed reactions, providing insights into the influence of substituents on reaction rates. rsc.org Although specific transition state modeling for this compound is not widely reported, the principles are well-established for related systems.

Prediction of Spectroscopic Parameters and Validation

Computational methods can predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (Infrared and Raman). jchps.com These predicted spectra can then be compared with experimental data to validate the calculated structure and electronic properties of the molecule. For instance, DFT calculations can provide theoretical ¹H and ¹³C NMR spectra. Discrepancies between the predicted and experimental spectra can point to specific structural features or environmental effects not accounted for in the calculation. This comparative approach is a powerful tool for structural elucidation and confirming the identity of synthesized compounds. ekb.eg

Prospective Research Avenues and Future Directions

Exploration of Unconventional Reactivity and Novel Transformations

The unique electronic properties of 2-Bromo-3,5-dimethoxypyridine, conferred by the electron-withdrawing bromine atom and electron-donating methoxy (B1213986) groups, open doors to exploring unconventional reactivity patterns. Future research could focus on leveraging these properties to develop novel chemical transformations.

Cross-Coupling Reactions: While palladium-catalyzed cross-coupling reactions like Suzuki, Negishi, and Sonogashira are established methods for functionalizing bromopyridines, there is room to explore less common coupling partners and catalytic systems. mdpi.comscirp.org For instance, investigating dual catalytic systems, such as those combining nickel and photoredox catalysts, could enable challenging C(sp²)–C(sp³) bond formations that are difficult to achieve with traditional methods. nih.govnih.gov This could lead to the synthesis of novel analogues with potential applications in pharmaceuticals and materials science.

C-H Activation: Direct C-H activation/functionalization of the pyridine (B92270) ring, catalyzed by transition metals like ruthenium or rhodium, presents an atom-economical approach to introduce further complexity. mdpi.com Research could target the selective activation of specific C-H bonds on the this compound scaffold, guided by the directing effects of the existing substituents.

Multicomponent Reactions: The development of novel multicomponent reactions (MCRs) involving this compound would be a highly efficient strategy for generating molecular diversity. rsc.orgresearchgate.net For example, designing MCRs that proceed via the formation of reactive intermediates like 1,3-dipoles could provide access to complex fused heterocyclic systems in a single step. rsc.org

Transformation TypePotential Catalyst SystemExpected Outcome
Cross-Electrophile Coupling(dtbbpy)NiBr₂ / Co(Pc)Formation of C(sp²)–C(sp³) bonds
C-H Arylation[RuCl₂(p-cymene)]₂Introduction of aryl groups at specific positions
Carbonylative CouplingPd(OAc)₂ / XantphosSynthesis of novel heterocyclic structures

Integration into Automated Synthesis and High-Throughput Experimentation

The increasing demand for large libraries of compounds for drug discovery and materials science necessitates the integration of key building blocks like this compound into automated synthesis platforms.

Flow Chemistry: Translating existing batch syntheses of this compound derivatives into continuous flow processes can offer significant advantages, including improved safety, scalability, and product consistency. evitachem.com Future work could focus on developing robust flow protocols for various transformations, such as lithiation-borylation sequences or cross-coupling reactions. google.com

High-Throughput Experimentation (HTE): HTE platforms can be employed to rapidly screen reaction conditions (catalysts, ligands, solvents, bases) for the functionalization of this compound. scispace.com This approach can accelerate the discovery of optimal conditions for known reactions and facilitate the discovery of entirely new transformations. The use of standardized microscale reactors allows for the parallel execution of numerous experiments, generating large datasets to identify trends and optimize yields. scispace.com

Sustainable Synthesis and Catalysis Innovations for Bromopyridines

Developing environmentally benign and cost-effective methods for the synthesis and functionalization of bromopyridines is a critical area of future research.

Earth-Abundant Metal Catalysis: Replacing precious metal catalysts (e.g., palladium, ruthenium) with more abundant and less toxic alternatives like iron, copper, or nickel is a key goal of sustainable chemistry. mdpi.com Research efforts could focus on developing efficient iron- or copper-catalyzed cross-coupling and amination reactions of this compound. The Goldberg reaction, for instance, utilizes a copper catalyst for the amination of 2-bromopyridine. mdpi.com

Photocatalysis: Visible-light photoredox catalysis offers a mild and sustainable approach to activate organic molecules. nih.gov Exploring photoredox-mediated transformations of this compound, such as atom transfer radical addition (ATRA) or dual photoredox/nickel catalysis, could lead to the development of novel and efficient synthetic methods. nih.gov

Green Solvents and Reaction Conditions: The use of water or other environmentally friendly solvents in the synthesis and modification of bromopyridines is highly desirable. acs.org Developing base-promoted reactions in water, for example, can significantly reduce the environmental impact of synthetic processes. acs.org

Sustainability ApproachExample ReactionPotential Benefit
Earth-Abundant Metal CatalysisCopper-catalyzed Goldberg aminationReduced cost and toxicity
Visible-Light PhotocatalysisDual photoredox/nickel cross-couplingMild reaction conditions, novel reactivity
Green SolventsBase-promoted amination in waterReduced environmental impact

Design of New Functional Materials Precursors based on this compound Scaffolds

The unique electronic and structural features of this compound make it an attractive scaffold for the design of precursors to advanced functional materials.

Organic Electronics: By strategically functionalizing the this compound core through cross-coupling reactions, it is possible to synthesize novel conjugated molecules with tailored electronic properties. These materials could be investigated for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The introduction of different aryl or heteroaryl groups can tune the HOMO/LUMO energy levels and influence the material's charge transport characteristics.

Luminescent Materials: The pyridine scaffold is a common component in luminescent materials and metal complexes. mdpi.com By incorporating this compound into larger molecular architectures, it may be possible to develop new fluorescent probes for biological imaging or sensors for detecting specific analytes.

Porous Organic Polymers (POPs): The bromo-functionalization allows for the use of this compound as a monomer in the synthesis of porous organic polymers. These materials, with their high surface areas and tunable pore sizes, have potential applications in gas storage, separation, and catalysis.

Q & A

Q. What are the recommended synthetic routes for preparing 2-bromo-3,5-dimethoxypyridine, and how can regioselectivity be controlled?

A common approach involves bromination of 3,5-dimethoxypyridine using bromine (Br₂) in a controlled acidic environment, such as fuming sulfuric acid (H₂SO₄), at low temperatures to minimize side reactions. Regioselectivity is influenced by the electron-donating methoxy groups, which activate the pyridine ring at positions 2 and 6. To isolate the 2-bromo isomer, reaction conditions (temperature, solvent polarity, and stoichiometry) must be optimized. Chromatographic purification (e.g., silica gel column chromatography) is typically required to separate isomers .

Q. How can the structure of this compound be confirmed experimentally?

Combined spectroscopic and crystallographic methods are essential:

  • NMR : 1^1H and 13^13C NMR can confirm substitution patterns by analyzing chemical shifts (e.g., deshielding of the pyridine ring protons adjacent to bromine) and coupling constants.
  • X-ray crystallography : Using programs like SHELXL (SHELX system), single-crystal analysis provides unambiguous confirmation of molecular geometry and substituent positions .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight and isotopic patterns (e.g., characteristic 79^{79}Br/81^{81}Br peaks).

Q. What safety precautions are critical when handling this compound?

Brominated aromatic compounds are prone to thermal instability. Avoid distillation at high temperatures, as decomposition or explosive reactions may occur, as observed in analogous brominated dimethoxy compounds . Use inert atmospheres (N₂/Ar), conduct reactions in fume hoods, and employ small-scale testing for new procedures.

Advanced Research Questions

Q. How does this compound participate in cross-coupling reactions, and what catalysts are effective?

The bromine substituent serves as a leaving group in palladium-catalyzed reactions (e.g., Suzuki-Miyaura coupling). For example, coupling with boronic acids (e.g., arylboronates like 5-bromo-2-(dioxaborolanyl)pyridine derivatives) requires Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts. Solvent choice (THF or DMF) and base (K₂CO₃) influence reaction efficiency. Monitor reaction progress via TLC or LC-MS to optimize yields .

Q. What mechanistic insights explain the instability of brominated dimethoxy compounds under thermal or acidic conditions?

The electron-rich pyridine ring (due to methoxy groups) increases susceptibility to electrophilic attack, potentially leading to ring-opening or polymerization. Bromine’s electron-withdrawing effect may destabilize the aromatic system, accelerating decomposition. Controlled studies using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can map decomposition pathways and safe operating ranges .

Q. How can computational methods aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict activation energies for SNAr (nucleophilic aromatic substitution) reactions. Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. Compare with experimental kinetic data (e.g., rate constants in DMSO/water mixtures) to validate models .

Methodological Considerations

  • Contradictions in data : Discrepancies in reported melting points or spectral data may arise from impurities or isomer coexistence. Always cross-validate with multiple techniques (e.g., HPLC purity checks alongside NMR) .
  • Scale-up challenges : Pilot small-scale reactions (<1 g) to identify exothermic peaks or byproducts before scaling. Use flow chemistry for safer bromine handling in continuous processes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.